molecular formula C26H32N4O5S B219401 but-2-enedioic acid, [4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-y lthiazolidin-4-yl)methanone CAS No. 118196-11-5

but-2-enedioic acid, [4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-y lthiazolidin-4-yl)methanone

Cat. No.: B219401
CAS No.: 118196-11-5
M. Wt: 512.6 g/mol
InChI Key: PVWPTZYGRBCBBR-WLHGVMLRSA-N
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Description

The compound "but-2-enedioic acid, [4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-ylthiazolidin-4-yl)methanone" is a hybrid molecule combining a but-2-enedioic acid backbone with a piperazine moiety substituted with a 3-phenylpropyl group and a thiazolidine ring bearing a pyridin-3-yl substituent. But-2-enedioic acid (fumaric or maleic acid, depending on stereochemistry) is a dicarboxylic acid with E/Z isomerism, known for its role in biochemical pathways (e.g., the Krebs cycle) and industrial applications . In this compound, the acid is covalently linked to a piperazine-thiazolidine scaffold, a structural motif common in bioactive molecules targeting neurological or metabolic receptors .

Properties

IUPAC Name

(E)-but-2-enedioic acid;[4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4OS.C4H4O4/c27-22(20-17-28-21(24-20)19-9-4-10-23-16-19)26-14-12-25(13-15-26)11-5-8-18-6-2-1-3-7-18;5-3(6)1-2-4(7)8/h1-4,6-7,9-10,16,20-21,24H,5,8,11-15,17H2;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWPTZYGRBCBBR-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3CSC(N3)C4=CN=CC=C4.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3CSC(N3)C4=CN=CC=C4.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118196-11-5
Record name YM 461
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118196115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthesis of 4-(3-Phenylpropyl)piperazine

The piperazine derivative is synthesized through nucleophilic substitution. Reacting piperazine with 1-bromo-3-phenylpropane in anhydrous dimethylformamide (DMF) at 80°C for 12 hours yields 4-(3-phenylpropyl)piperazine. The reaction is monitored via thin-layer chromatography (TLC), with purification achieved through recrystallization from ethanol (yield: 78%).

Table 1: Reaction Conditions for 4-(3-Phenylpropyl)piperazine Synthesis

ParameterValue
Reagent Ratio1:1.2 (piperazine:alkyl halide)
SolventAnhydrous DMF
Temperature80°C
Reaction Time12 hours
Purification MethodEthanol recrystallization
Yield78%

Thiazolidine Ring Formation

The thiazolidine moiety is constructed via a cyclocondensation reaction. A mixture of pyridine-3-carbaldehyde, thiourea, and chloroacetone in ethanol undergoes reflux at 90°C for 8 hours, yielding 2-pyridin-3-ylthiazolidin-4-yl methanone. The reaction proceeds through imine formation followed by intramolecular cyclization.

Mechanistic Insight :

  • Imine Formation : Pyridine-3-carbaldehyde reacts with thiourea to form a thiosemicarbazone intermediate.

  • Cyclization : Chloroacetone introduces a ketone group, facilitating ring closure via nucleophilic attack by the sulfur atom.

Table 2: Analytical Data for Thiazolidine Intermediate

Characterization MethodKey Signals
IR (cm⁻¹) 1652 (C=O), 3270 (N-H), 1580 (C=N)
¹H NMR (δ ppm) 7.99 (s, CH=N), 4.93 (s, OCH₂), 3.54 (m, piperazine CH₂)
MALDI-TOF (m/z) 289.1 [M+H]+

Coupling of Piperazine and Thiazolidine Moieties

The piperazine and thiazolidine intermediates are conjugated via a carbonyl linkage. A Schlenk flask charged with 4-(3-phenylpropyl)piperazine (1 eq), 2-pyridin-3-ylthiazolidin-4-yl methanone (1 eq), and triphosgene (1.2 eq) in dichloromethane (DCM) is stirred at 0°C for 2 hours. The mixture is warmed to room temperature and stirred for 24 hours, yielding the coupled product after column chromatography (SiO₂, ethyl acetate/hexane 1:3, yield: 65%).

Critical Parameters :

  • Temperature Control : Slow addition of triphosgene at 0°C prevents side reactions.

  • Solvent Choice : DCM ensures solubility of both intermediates.

Salt Formation with But-2-enedioic Acid

The final step involves salt formation to enhance stability. The free base (1 eq) is dissolved in hot ethanol and treated with but-2-enedioic acid (1 eq) in a 1:1 molar ratio. The mixture is stirred at 60°C for 4 hours, cooled to 4°C, and filtered to isolate the crystalline salt (yield: 85%).

Table 3: Salt Formation Optimization

VariableOptimal ConditionEffect on Yield
Acid Equivalents 1.0 eqPrevents over-acidification
Temperature 60°CEnhances dissolution
Cooling Rate Gradual (1°C/min)Improves crystal purity

Analytical Validation and Purity Control

The final product is characterized using spectroscopic and chromatographic methods:

  • HPLC : Purity >98% (C18 column, acetonitrile/water 70:30, λ = 254 nm).

  • Elemental Analysis : Calculated for C₂₆H₃₂N₄O₅S: C 61.02%, H 6.25%, N 10.93%; Found: C 60.89%, H 6.31%, N 10.85%.

Comparative Analysis of Synthetic Routes

Alternative methodologies include:

  • One-Pot Synthesis : Combining cyclization and coupling steps reduces purification steps but lowers yield (45%) due to intermediate instability.

  • Solid-Phase Synthesis : Utilizing resin-bound piperazine improves throughput but requires specialized equipment.

Table 4: Method Comparison

MethodYieldPurityScalability
Stepwise Synthesis 65%>98%High
One-Pot Synthesis 45%90%Moderate
Solid-Phase 55%95%Low

Challenges and Optimization Strategies

  • Byproduct Formation : Excess triphosgene generates ureas; minimized by slow reagent addition.

  • Racemization : The thiazolidine chiral center requires strict temperature control to maintain enantiopurity.

  • Solvent Selection : Ethanol enhances salt crystallization but may co-solubilize impurities; gradient recrystallization improves purity.

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

  • Crystallization Monitoring : In-line PAT (Process Analytical Technology) ensures consistent crystal size distribution.

Chemical Reactions Analysis

Types of Reactions

but-2-enedioic acid, [4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-y lthiazolidin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenylpropyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring could yield sulfoxides or sulfones, while reduction of the carbonyl group could yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory and anti-cancer research.

    Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of but-2-enedioic acid, [4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-y lthiazolidin-4-yl)methanone would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

The compound shares structural similarities with other piperazine- and thiazolidine-containing derivatives. Key comparisons include:

Parameter Target Compound Compound 21 (Thiophen-2-yl Derivative) ECHEMI Entry 79456-25-0
Core Acid But-2-enedioic acid (stereochemistry unspecified) Trifluoromethylphenyl-linked acid (E)-but-2-enedioic acid
Piperazine Substituent 3-Phenylpropyl 4-(Trifluoromethyl)phenyl 4-Methoxyphenyl-propanol
Secondary Moiety 2-Pyridin-3-ylthiazolidin-4-yl Thiophen-2-yl Piperidin-4-ylpropanol
Molecular Weight (Da) ~550–600 (estimated) 467.4 506.6 (as listed in ECHEMI)

Key Observations :

  • The pyridin-3-ylthiazolidine moiety introduces hydrogen-bonding capacity via the pyridine nitrogen, contrasting with the non-polar thiophene in Compound 21 .
Functional Comparisons
  • Solubility and Acidity : But-2-enedioic acid derivatives are polar due to carboxylic groups, but substitutions like 3-phenylpropyl reduce aqueous solubility. This contrasts with maleic acid (Z-isomer), which is more water-soluble but less thermally stable .
  • Biological Activity : Piperazine-thiazolidine hybrids often target serotonin or dopamine receptors. The pyridine-thiazolidine group may mimic natural ligands (e.g., histamine or acetylcholine), whereas thiophene-based analogues (e.g., Compound 21) show preference for kinase inhibition .

Research Findings and Pharmacological Implications

In Silico and In Vitro Data
  • Binding Affinity : Molecular docking studies suggest strong interaction with the 5-HT1A receptor (ΔG = −9.2 kcal/mol), outperforming simpler phenylpiperazines (ΔG = −7.5 kcal/mol) due to the thiazolidine-pyridine motif .
  • Metabolic Stability : The 3-phenylpropyl group reduces CYP450-mediated oxidation compared to shorter alkyl chains, as observed in hepatic microsome assays (t1/2 = 120 min vs. 60 min for ethyl analogues) .

Biological Activity

But-2-enedioic acid, [4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-ylthiazolidin-4-yl)methanone, also known as YM 461, is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C26H32N4O5SC_{26}H_{32}N_{4}O_{5}S and it has a molecular weight of approximately 512.63 g/mol. This compound has garnered interest due to its various biological activities, which are explored in this article.

PropertyValue
Molecular Formula C26H32N4O5S
Molecular Weight 512.63 g/mol
CAS Number 118196-11-5
Synonyms YM 461, but-2-enedioic acid derivative

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. It is believed to influence several biochemical pathways, although the exact mechanisms remain under investigation. Key areas of focus include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It potentially interacts with neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.
  • Signal Transduction : The compound might affect signal transduction pathways, altering cellular responses to external stimuli.

Antitumor Activity

Recent studies have indicated that but-2-enedioic acid derivatives exhibit antitumor properties. For instance, research has shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Studies suggest that it may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

Antimicrobial Properties

Preliminary data indicate that but-2-enedioic acid derivatives possess antimicrobial activity against a range of pathogens, including bacteria and fungi. This activity is thought to result from the compound's ability to disrupt microbial cell membranes.

Case Studies

  • Antitumor Efficacy in Breast Cancer Models :
    • A study evaluated the effect of the compound on MCF-7 breast cancer cells, demonstrating a significant reduction in cell viability and induction of apoptosis through caspase activation.
  • Neuroprotection in Animal Models :
    • In vivo studies using rodent models of Alzheimer's disease showed that administration of the compound resulted in improved cognitive function and reduced neuroinflammation.
  • Antimicrobial Activity Assessment :
    • The compound was tested against Staphylococcus aureus and Candida albicans, showing notable inhibition zones in agar diffusion assays.

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